molecular formula C11H11Br B14256151 2-Bromo-4,7-dimethyl-1h-indene CAS No. 243647-66-7

2-Bromo-4,7-dimethyl-1h-indene

Cat. No.: B14256151
CAS No.: 243647-66-7
M. Wt: 223.11 g/mol
InChI Key: NFVXDEFZPQKUOU-UHFFFAOYSA-N
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Description

2-Bromo-4,7-dimethyl-1H-indene (Molecular Formula: C 11 H 11 Br) is a brominated indene derivative that serves as a versatile synthetic intermediate in organic chemistry research . Its primary research value lies in its role as a key precursor in the synthesis of more complex heterocyclic compounds. For instance, it has been identified as an intermediate in the synthesis of 6-bromo-5,8-dimethylisoquinoline following the route developed by Miller and Moock . The bromine atom on the indene ring system offers a reactive site for further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling researchers to construct extended molecular architectures. This makes it a valuable building block for medicinal chemistry programs and materials science research. The compound is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other personal use. Researchers are advised to consult the relevant literature for specific handling and storage guidelines, as full physicochemical and safety data for this compound is not currently available from our search.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

243647-66-7

Molecular Formula

C11H11Br

Molecular Weight

223.11 g/mol

IUPAC Name

2-bromo-4,7-dimethyl-1H-indene

InChI

InChI=1S/C11H11Br/c1-7-3-4-8(2)11-6-9(12)5-10(7)11/h3-5H,6H2,1-2H3

InChI Key

NFVXDEFZPQKUOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(=CC2=C(C=C1)C)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo 4,7 Dimethyl 1h Indene and Analogous Structures

Direct Halogenation Strategies for Indene (B144670) and its Derivatives

Direct halogenation represents a primary and straightforward approach to introduce bromine atoms onto the indene scaffold. However, the indene system possesses multiple reactive sites: the aromatic benzene (B151609) ring and the cyclopentadiene (B3395910) ring, which includes a reactive double bond and allylic positions. Consequently, achieving high regioselectivity is a significant synthetic challenge. The choice of brominating agent, catalyst, and reaction conditions is paramount in directing the substitution to the desired position and minimizing the formation of unwanted side products.

Regioselective bromination is crucial for the synthesis of specific bromo-indene isomers. Different protocols have been developed to target either the aromatic ring or the five-membered ring with varying degrees of success.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination due to its ease of handling compared to molecular bromine. wikipedia.orgchemicalbook.com In the context of aromatic bromination, NBS is often employed with a catalyst to enhance its electrophilicity. Lewis acids or strong protic acids can activate NBS, making the bromine atom more electropositive and capable of substituting less activated aromatic rings. nsf.govorganic-chemistry.org

The activation of NBS by an acid catalyst proceeds by coordination to the carbonyl oxygen, which inductively withdraws electron density from the nitrogen and weakens the N-Br bond. This polarization facilitates the transfer of an electrophilic bromine species (Br+) to the aromatic substrate. nsf.gov While standard NBS brominations are typically limited to electron-rich aromatics, the use of catalysts expands the scope to a broader range of substrates. nsf.govresearchgate.net For a substrate like 4,7-dimethyl-1H-indene, the dimethyl-substituted benzene ring is activated, and bromination could potentially occur on the aromatic ring. Regioselectivity would be governed by the directing effects of the alkyl groups and the fused ring system. nih.govnih.gov Lactic acid derivatives have also been reported as effective halogen-bond accepting catalysts for NBS brominations under aqueous conditions. nsf.govorganic-chemistry.org

Catalyst/AdditiveSubstrate TypeTypical ConditionsOutcomeReference
Lewis Acids (e.g., AlCl₃, FeCl₃)Aromatic CompoundsAnhydrous solventEnhanced electrophilicity of Br researchgate.net
Protic Acids (e.g., H₂SO₄, HCl)Activated AromaticsAcetone (B3395972) or CH₃CNHigh yields of nuclear bromination researchgate.net
Mandelic AcidArenesACN/water, RTRegioselective aromatic bromination organic-chemistry.org
Zeolites (e.g., HZSM-5)AromaticsSolid-state or solventHigh regioselectivity researchgate.netnih.gov

This table presents general conditions for NBS bromination of aromatic compounds, which are analogous to the benzene moiety of the indene skeleton.

The reaction of indene and its derivatives with molecular bromine (Br₂) typically results in the electrophilic addition across the double bond of the cyclopentadiene ring. masterorganicchemistry.com This reaction proceeds through a cyclic bromonium ion intermediate. The nucleophilic attack by the bromide ion (Br⁻) occurs from the face opposite to the bromonium ion, leading to a product with anti-stereochemistry. masterorganicchemistry.comjcsp.org.pkresearchgate.net

For instance, the bromination of benz[f]indene with molecular bromine yields the corresponding dibromo- and tribromobenz[f]indane derivatives. jcsp.org.pkresearchgate.netpastic.gov.pk The initial step is the trans-addition of bromine to the double bond. researchgate.net This addition reaction is a common pathway for indene derivatives and represents a key step in a multi-step synthesis of 2-bromoindenes, as the resulting vicinal dibromide can undergo subsequent elimination.

ReactantBrominating AgentSolventProductYieldReference
Benz[f]indeneBr₂ (1.1 equiv)CCl₄trans-1,2-Dibromobenz[f]indane95% jcsp.org.pkresearchgate.net
Benz[f]indeneBr₂ (2.2 equiv)CCl₄, reflux1,2,3-Tribromobenz[f]indane19% researchgate.net

This table shows results from the bromination of benz[f]indene, an analogous structure to indene.

Photobromination, involving irradiation with light, typically proceeds via a free-radical mechanism. semanticscholar.org This method can be used to achieve bromination at allylic or benzylic positions. wikipedia.org In the case of indene derivatives, the C1 position is both allylic and benzylic, making it a potential target for radical bromination. However, photobromination can also lead to addition reactions across the double bond, and the product distribution can be complex and highly dependent on the reaction conditions. semanticscholar.orgtubitak.gov.tr

For example, the photobromination of benz[f]indene with 2.2 equivalents of bromine afforded a tribromobenz[f]indane in quantitative yield. researchgate.net Similarly, studies on octahydro-1H-indene have shown that photobromination can lead to a mixture of polybrominated products through a sequence of radical substitution and dehydrobromination-addition steps. semanticscholar.org

ReactantConditionsProduct(s)YieldReference
Benz[f]indeneBr₂ (2.2 equiv), 50W lamp, RT, 12h1,2,3-Tribromobenz[f]indaneQuantitative researchgate.net
Benz[f]indeneBr₂ (2.2 equiv), 150W lamp, CCl₄, reflux, 12h1,2,3-Tribromobenz[f]indane + Tribromobenz[f]indene4% + 19% researchgate.net
Indan-1-oneBr₂, 150W lamp, 60 minMixture of four products including 2,2-dibromoindan-1-one and 2,3-dibromo-inden-1-one15% and 39% respectively tubitak.gov.tr

This table summarizes findings from photobromination studies on indene analogs.

Controlling the substitution pattern on the five-membered cyclopentadiene ring is essential for the targeted synthesis of isomers like 2-Bromo-4,7-dimethyl-1H-indene. Direct bromination of the indene double bond is often favored, leading to 1,2-addition products. To achieve substitution at the C2 position, indirect methods are typically required.

One effective strategy involves using a precursor such as 4,7-dimethyl-1-indanone. The ketone functionality allows for regioselective α-bromination at the C2 position, either via an enol or enolate intermediate. researchgate.net Subsequent reduction of the ketone and dehydration would then generate the desired 2-bromo-1H-indene skeleton.

Another approach is to leverage the products of bromine addition. As described, Br₂ adds to form a 1,2-dibromoindane (B8583229) derivative. A controlled, regioselective elimination reaction can then be used to form the C2-brominated olefin, which is discussed in the following section. The choice of base and reaction conditions is critical to favor the formation of the thermodynamically more stable substituted alkene, where applicable, according to Zaitsev's rule. libretexts.org

The synthesis of 2-bromo-1H-indenes can be effectively achieved through the dehydrobromination of a suitable di- or poly-brominated indane precursor. This strategy relies on an initial bromine addition to the double bond of the indene, followed by a base-induced elimination of hydrogen bromide (HBr).

Starting from 4,7-dimethyl-1H-indene, the addition of one equivalent of Br₂ would yield 1,2-dibromo-4,7-dimethylindane. The subsequent treatment of this vicinal dibromide with a base can induce an E2 (bimolecular elimination) reaction. masterorganicchemistry.comnih.gov For the formation of this compound, the base must abstract a proton from the C1 position, leading to the elimination of the bromide at C2 and the formation of a double bond between C1 and C2. This pathway is often in competition with the elimination of the bromide at C1 via proton abstraction at C2, which would regenerate the starting indene skeleton or other isomers.

The regiochemical outcome of the elimination is highly dependent on the base used and the stereochemistry of the dibromo-intermediate. masterorganicchemistry.com A strong, sterically hindered, non-nucleophilic base (e.g., potassium tert-butoxide, DBU) is often preferred to promote elimination over substitution and to influence the regioselectivity of the newly formed double bond. libretexts.orgkhanacademy.org

Reaction Scheme:

This two-step sequence provides a logical and controllable route to the target compound, transforming a simple addition product into a valuable functionalized indene derivative.

Synthesis of this compound via Elimination Reactions

Elimination from Bromohydrin Precursors

The synthesis of indenes through the elimination of bromohydrins represents a classical yet effective method for creating the characteristic double bond of the five-membered ring. While not a direct route to 2-bromoindenes, this pathway is fundamental for creating the indene scaffold itself from a saturated indane precursor. The process is conceptually a two-step sequence.

First, a suitable alkene precursor, such as an indane derivative with a double bond at the desired position for hydroxylation, undergoes a reaction to form a vicinal bromohydrin. This is typically achieved through the electrophilic addition of a bromine source, like N-Bromosuccinimide (NBS), in the presence of water. The regioselectivity of this addition is governed by the formation of the more stable carbocation intermediate, leading to the hydroxyl group being placed at the more substituted carbon.

In the second step, the resulting bromohydrin is treated with a base. The base abstracts the acidic proton of the hydroxyl group, forming an alkoxide. This intermediate then undergoes an intramolecular Williamson ether synthesis-like reaction (an SN2 displacement) to form an epoxide. Subsequent elimination, often promoted by a stronger base or thermal conditions, leads to the formation of the alkene (the indene double bond) and expulsion of the bromide ion. Alternatively, under certain conditions, a direct E2 elimination mechanism can occur to yield the indene product.

Metal-Catalyzed Cross-Coupling Approaches for Indene Functionalization

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and selectivity. These methods are particularly valuable for the functionalization of halogenated indenes like this compound.

Palladium-Catalyzed C-C Cross-Coupling Reactions

Palladium catalysts are paramount in C-C bond formation, enabling the construction of complex molecular architectures from relatively simple precursors. The Suzuki-Miyaura and Kumada couplings are prominent examples of such transformations.

A highly effective strategy for synthesizing aryl-substituted indenes involves a multi-step process beginning with the Suzuki-Miyaura coupling of a bromo-indanone precursor. semanticscholar.orgresearchgate.net This approach allows for the introduction of various aryl groups onto the indane skeleton prior to the formation of the final indene double bond.

The core of this method is the palladium-catalyzed coupling of a bromo-indanone, such as 4-bromo-2-methyl-1H-indanone, with a range of aryl- or heteroarylboronic acids. semanticscholar.orgresearchgate.net Remarkably, this transformation can be achieved with high efficiency using a ligand-free catalytic system, such as palladium(II) acetate (B1210297) in polyethylene (B3416737) glycol (PEG), which simplifies the procedure and reduces costs. researchgate.net Quantitative yields of the coupled indanone intermediates have been reported with very low catalyst loadings (e.g., 0.005 mol%). semanticscholar.orgresearchgate.net

Following the successful aryl coupling, the resulting aryl-substituted indanone is converted to the corresponding indene through a simple two-step sequence:

Reduction: The ketone functionality of the indanone is reduced to a secondary alcohol, typically using a reducing agent like sodium borohydride (B1222165) (NaBH₄).

Dehydration: The intermediate alcohol is then subjected to acid-catalyzed dehydration to eliminate a molecule of water and form the endocyclic double bond, yielding the desired aryl-substituted indene in excellent yields. semanticscholar.orgresearchgate.net

EntryArylboronic AcidCatalyst SystemYield of Indanone (%)Yield of Indene (%)
1Phenylboronic acidPd(OAc)₂, K₂CO₃, PEG400>9995
24-Methylphenylboronic acidPd(OAc)₂, K₂CO₃, PEG400>9996
34-Methoxyphenylboronic acidPd(OAc)₂, K₂CO₃, PEG400>9994
43,5-Bis(trifluoromethyl)phenylboronic acidPd(OAc)₂, K₂CO₃, PEG400>9993
52-Naphthylboronic acidPd(OAc)₂, K₂CO₃, PEG400>9991

Table 1: Representative examples of ligand-free Suzuki-Miyaura coupling to form 4-aryl-2-methyl-1H-indanones and their subsequent conversion to indenes. Data sourced from related studies on analogous systems. semanticscholar.orgresearchgate.net

The direct functionalization of 2-bromoindene (B79406) scaffolds can be achieved via palladium-catalyzed cross-coupling with organometallic reagents. The Kumada coupling, which utilizes Grignard reagents (R-MgX), is a powerful tool for forming C-C bonds. youtube.com To synthesize 2-alkenylindenes, this compound can be coupled with an alkenyl Grignard reagent, such as vinylmagnesium bromide.

This reaction follows the standard catalytic cycle for palladium-catalyzed cross-coupling:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of the 2-bromoindene, forming a Pd(II)-indenyl intermediate.

Transmetalation: The alkenyl group from the Grignard reagent is transferred to the palladium center, displacing the halide and forming a Pd(II)-dialkenyl complex.

Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the new C-C bond of the 2-alkenylindene product and regenerating the active Pd(0) catalyst.

The success of this coupling often depends on the choice of catalyst and ligand. While simple catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, specialized phosphine (B1218219) ligands may be required to improve yields and prevent side reactions, particularly with complex substrates. rsc.org

CatalystLigandSolventTemperature
PdCl₂dppfTHFReflux
Pd(PPh₃)₄NoneDiethyl EtherRoom Temp.
NiCl₂(dppe)dppeTHF0 °C to RT

Table 2: Typical reaction conditions for analogous Kumada cross-coupling of vinyl halides with Grignard reagents.

Palladium-Catalyzed C-N Cross-Coupling Reactions for N-Azolylindene Ligands

The introduction of nitrogen-containing heterocycles, such as azoles, onto an indene backbone is crucial for the development of novel ligands for catalysis and materials science. Palladium-catalyzed C-N cross-coupling reactions, like the Buchwald-Hartwig amination, provide a direct route to these valuable compounds. nih.gov

The synthesis of N-azolylindene ligands can be accomplished by the direct coupling of a 2-bromoindene derivative with an azole, such as imidazole (B134444) or pyrazole. This reaction involves the formation of a C-N bond between the C2 position of the indene ring and a nitrogen atom of the azole ring.

The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for achieving high yields. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are often employed to facilitate the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle. A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate) is necessary to deprotonate the N-H bond of the azole, forming the active nucleophile for the coupling reaction.

Catalyst PrecursorLigandBaseSolvent
Pd₂(dba)₃XantphosCs₂CO₃Toluene (B28343)
Pd(OAc)₂BINAPNaOtBuDioxane
PdCl₂(dppf)dppfK₃PO₄Dimethylformamide

Table 3: Common catalyst systems used for Buchwald-Hartwig amination of aryl/vinyl halides with N-heterocycles. nih.gov

Application to this compound

One potential approach involves the electrophilic cyclization of a carefully designed ortho-alkynylstyrene. The synthesis could commence with 2,5-dimethylaniline, which would undergo a Sandmeyer reaction to introduce a bromine atom at a position ortho to one of the methyl groups, yielding 2-bromo-1,4-dimethylbenzene. This intermediate could then be subjected to ortho-lithiation and subsequent reaction with a suitable electrophile to introduce an alkynyl group. The resulting ortho-alkynylstyrene could then undergo an electrophilic cyclization to form the desired indene ring system. Subsequent bromination at the 2-position of the indene ring would yield the final product, this compound.

Alternatively, a transition metal-catalyzed intramolecular cyclization could be employed. For instance, a properly substituted aromatic compound bearing both a vinyl and a leaving group in appropriate positions could be cyclized using a palladium or rhodium catalyst to construct the indene core. Subsequent functionalization would then be required to introduce the bromo and methyl groups at the desired positions.

Copper-Catalyzed Cross-Coupling for Indene Derivatives

Copper-catalyzed reactions have emerged as powerful tools for the synthesis of complex organic molecules, including indene derivatives. These methods offer advantages such as lower cost and unique reactivity compared to other transition metals.

One notable copper-catalyzed approach is the arylative cyclization of arylalkynes with aromatic sulfonyl chlorides. acs.org This reaction allows for the preparation of a variety of polysubstituted 1H-indenes. The process is believed to proceed through the generation of an aryl radical from the sulfonyl chloride, which then adds to the alkyne. The resulting vinyl radical undergoes cyclization onto the tethered aromatic ring, followed by rearomatization to afford the indene product. This methodology tolerates a wide range of functional groups, making it a versatile tool for the synthesis of complex indene scaffolds. acs.org

Another significant copper-catalyzed method involves the intramolecular annulation of conjugated enynones. acs.org This cascade reaction provides a direct route to 3-(2-furyl)-substituted 1H-indenes in good to excellent yields under mild conditions. The proposed mechanism involves a 5-exo-dig cyclization of the enynone to form a copper carbene intermediate, which then undergoes a formal C(sp²)–H insertion to yield the furyl-substituted 1H-indene. acs.org

Furthermore, copper catalysis is also effective in the asymmetric borylacylation of indene derivatives. This three-component reaction of an indene, an acyl chloride, and a diboron (B99234) reagent results in the formation of indanes with two adjacent chiral centers, bearing both a boron and a carbonyl functional group. acs.orgnih.gov These products are valuable intermediates for further synthetic transformations.

Cyclization-Based Synthetic Routes to Indene Derivatives

Cyclization reactions represent a cornerstone in the synthesis of the indene framework, offering a direct and efficient means to construct the five-membered ring fused to a benzene ring.

Electrophilic Cyclizations of ortho-Alkynylstyrenes

The electrophilic cyclization of ortho-alkynylstyrenes is a well-established and versatile strategy for the synthesis of substituted indenes. This approach involves the activation of the alkyne by an electrophile, which triggers an intramolecular attack from the adjacent styrene (B11656) double bond to form the five-membered ring.

A variety of electrophiles can be employed to initiate this cyclization. For instance, iodonium-promoted 5-endo-dig carbocyclization of 2-substituted ethynylmalonates has been successfully used to synthesize 3-iodo-1H-indene derivatives. In this reaction, an iodonium (B1229267) species activates the alkyne, leading to the formation of a vinyl cation that is subsequently trapped by the styrenyl double bond.

More recently, a metal-free approach utilizing boron trichloride (B1173362) (BCl₃) has been developed for the selective synthesis of boron-functionalized indenes and benzofulvenes from ortho-alkynylstyrenes. The reaction conditions can be tuned to favor the formation of either the indene or the benzofulvene scaffold. These borylated products serve as versatile intermediates for further functionalization through cross-coupling reactions.

Brønsted Acid Catalyzed Cyclization of 1,3-Dienes

Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes provides an efficient and mild method for the synthesis of a variety of substituted indenes. This reaction is typically catalyzed by a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), in catalytic amounts.

The reaction proceeds via protonation of the diene to generate a resonance-stabilized carbocation. Subsequent intramolecular electrophilic attack on the aromatic ring, followed by deprotonation, leads to the formation of the indene ring system. This methodology exhibits good functional group tolerance and often proceeds with high yields.

CatalystSubstrateProductYield (%)
TfOH (5 mol%)2,3-diphenyl-1,3-butadiene1,2-diphenyl-1H-indene95
TfOH (5 mol%)2-(4-methylphenyl)-3-phenyl-1,3-butadiene2-(4-methylphenyl)-1-phenyl-1H-indene87
TfOH (5 mol%)2-phenyl-3-(4-methoxyphenyl)-1,3-butadiene2-(4-methoxyphenyl)-1-phenyl-1H-indene92

Table 1: Examples of Brønsted Acid Catalyzed Cyclization of 1,3-Dienes

Transition Metal-Catalyzed Intramolecular Cyclizations (e.g., Rh(I), FeCl₃, Ru, Pt, Co)

A diverse array of transition metals can catalyze the intramolecular cyclization of various precursors to afford indene derivatives. These methods often offer high efficiency, selectivity, and functional group compatibility.

Rhodium(I)-Catalyzed Cyclizations: Rh(I) catalysts have been employed in the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to produce indene derivatives in high yields. The regioselectivity of this reaction is influenced by the steric properties of the alkyne substituent.

Iron(III) Chloride (FeCl₃)-Catalyzed Reactions: Catalytic amounts of FeCl₃ can promote the reaction of N-benzylic sulfonamides with internal alkynes to yield a range of functionalized indene derivatives with excellent regioselectivity. This transformation is thought to proceed through the FeCl₃-catalyzed cleavage of the C-N bond to generate a benzyl (B1604629) cation intermediate, which then undergoes further reaction with the alkyne.

Ruthenium-Catalyzed Cyclizations: Ruthenium catalysts, such as TpRuPPh₃(CH₃CN)₂PF₆, have been shown to catalyze the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives to form 1-substituted-1H-indenes. The proposed mechanism involves the formation of a metal-vinylidene intermediate followed by a 1,5-hydrogen shift. Additionally, a combination of Pd-catalyzed Suzuki coupling and Ru-catalyzed ring-closing metathesis of substituted phenols provides a controlled route to functionalized indenes.

Platinum-Catalyzed Cycloisomerizations: Air-stable platinum salts like PtCl₂ and PtCl₄ can catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes.

Cobalt-Catalyzed Reactions: Cp*Co(III) catalysts have been utilized for the synthesis of indene derivatives through a weakly coordinating ketone-directed ortho-C–H bond functionalization of aromatic systems with α,β-unsaturated ketones, followed by an aldol (B89426) condensation. acs.org

CatalystPrecursor TypeIndene Product
Rh(I) complex2-(chloromethyl)phenylboronic acid and alkyneSubstituted indene
FeCl₃N-benzylic sulfonamide and internal alkyneFunctionalized indene
Ru complex2-alkyl-1-ethynylbenzene1-substituted-1H-indene
PtCl₂/PtCl₄1-alkyl-2-ethynylbenzeneSubstituted indene
Cp*Co(III) complexAromatic ketone and α,β-unsaturated ketoneSubstituted indene

Table 2: Overview of Transition Metal-Catalyzed Intramolecular Cyclizations for Indene Synthesis

Other Synthetic Strategies for Indene Scaffolds

Beyond the aforementioned methodologies, several other synthetic strategies have been developed for the construction of the indene scaffold. These include reactions involving C-H activation, which offer an atom-economical approach to indene synthesis. For example, ruthenium-catalyzed [3+2] cascade annulation of aromatic aldehydes with acrylates has been developed for the construction of the indene framework in a single step under aerobic conditions. This transformation proceeds via a weakly coordinating aldehyde-assisted C-H bond activation.

Furthermore, tandem reactions that combine different catalytic processes in a single pot have also been employed for the efficient synthesis of complex indene derivatives. An example is the sequential Pd-catalyzed Suzuki coupling and Ru-catalyzed ring-closing metathesis, which allows for the controlled construction of functionalized indenes from readily available substituted phenols.

Aldol-Type Reactions Followed by Dehydration

The construction of the indene skeleton can be effectively achieved through a sequence involving an aldol-type condensation followed by intramolecular cyclization and dehydration. This strategy typically begins with the base-catalyzed reaction between a substituted benzaldehyde (B42025) and a ketone to form an α,β-unsaturated ketone, often a chalcone-like intermediate. wvu.edu Subsequent acid-catalyzed intramolecular cyclization (a Nazarov-type reaction) of this intermediate generates an indanone core. beilstein-journals.org

For the synthesis of a 4,7-dimethyl-substituted indene, the process would commence with an aldol condensation of 2,5-dimethylbenzaldehyde (B165460) with a suitable ketone. For instance, a mixed aldol condensation using acetone can produce intermediates like 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-diene-3-one, with yields reportedly ranging from 56% to 82% depending on reaction conditions such as temperature. orientjchem.orgproquest.comresearchgate.netupm.edu.my

Following the formation of the indanone, a bromination step is required. The selective α-bromination of the indanone ring can be accomplished using various brominating agents. researchgate.net For example, the reaction of an indanone with bromine in a solvent like diethyl ether can yield the corresponding 2-bromo-indanone. beilstein-journals.org The final step is the dehydration of the bromo-indanol intermediate, which can be formed by reduction of the ketone, or a related elimination reaction to introduce the double bond, thus forming the 2-bromo-1H-indene structure. The driving force for this final dehydration step is the formation of a conjugated system. wvu.edu

Table 1: Aldol Condensation Reaction Conditions and Yields

ReactantsBase/CatalystConditionsProductYieldReference
2,5-dimethoxybenzaldehyde and acetoneSodium HydroxideRoom Temperature1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-diene-3-one56% upm.edu.my
2,5-dimethoxybenzaldehyde and acetoneSodium HydroxideReflux1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-diene-3-one82% orientjchem.org
Benzaldehyde and Acetone (2:1 ratio)10% aq. NaOHStirring, 25 minDibenzalacetoneNot specified wvu.edu

One-Pot Processes Utilizing Tandem Catalysis

Tandem catalysis, where multiple catalytic transformations occur sequentially in a single reaction vessel, offers a highly efficient approach to complex molecules from simpler starting materials, reducing waste and time. researchgate.net This methodology is particularly attractive for synthesizing substituted indenes. Orthogonal tandem catalysis, which uses multiple catalysts for mechanistically distinct steps, has been successfully applied to the synthesis of indene from 1-indanone (B140024). researchgate.netrsc.org

A notable example is the one-pot conversion of 1-indanone to indene using a bifunctional catalytic system comprising a hydrogenation catalyst (e.g., Cu/SiO₂) and an acid catalyst (e.g., HZSM-5 zeolite). rsc.org This process involves two main steps: the selective hydrogenation of the indanone to the corresponding indanol, followed by the dehydration of the indanol to form the indene. rsc.org By carefully controlling reaction parameters such as temperature and hydrogen pressure, an indene yield of approximately 80% can be achieved. rsc.orgrsc.org In the initial step, high H₂ pressure and lower temperatures favor the selective formation of 1-indanol (B147123) while inhibiting its subsequent dehydration. rsc.org In the second step, the H₂ pressure is reduced and the temperature is increased to facilitate the acid-catalyzed dehydration. rsc.org

This tandem strategy can be adapted for the synthesis of this compound, starting from 2-bromo-4,7-dimethyl-1-indanone. The principles of sequential hydrogenation and dehydration would remain the same, requiring optimization of catalysts and conditions to accommodate the specific substituents on the indanone ring. Other tandem reactions, such as palladium-catalyzed intermolecular Suzuki/intramolecular Heck reactions, have also been developed to create functionalized indene scaffolds. organic-chemistry.org

Table 2: Tandem Catalysis for Indene Synthesis from 1-Indanone

Catalytic SystemMethodologyKey StepsIndene YieldIndene SelectivityReference
Cu/SiO₂ and HZSM-5Assisted Orthogonal Tandem Catalysis1. Hydrogenation of 1-indanone to 1-indanol 2. Dehydration of 1-indanol to indene~80%>84% rsc.org
Cu/SiO₂ and HZSM-5Unassisted Tandem CatalysisSimultaneous hydrogenation and dehydrationLower yields due to indene hydrogenation to indaneLower selectivity rsc.org

Dehydration of Substituted Indanols

The direct dehydration of substituted indanols represents a straightforward and efficient final step in the synthesis of indene derivatives. This reaction is typically catalyzed by solid acids, such as zeolites or silica-alumina, and can be performed in the liquid phase under mild conditions. unl.edu.ar The selective liquid-phase dehydration of 1-indanol to indene has been shown to be a viable alternative to traditional production methods from coal tar. unl.edu.ar

In a study of 1-indanol dehydration, various solid acid catalysts were investigated. unl.edu.ar Over acid catalysts, 1-indanol can undergo intramolecular dehydration to yield the desired indene or intermolecular dehydration to form a di-indanyl ether byproduct. unl.edu.ar Research has shown that zeolites like HMOR and HZSM-5 can achieve indene yields higher than 90%. unl.edu.ar The reaction is typically carried out in a solvent such as cyclohexane (B81311) at temperatures around 363 K. unl.edu.ar

The efficiency and selectivity of the dehydration process are influenced by the properties of the acid catalyst, including acid strength and pore structure. For instance, the initial dehydration rate on HBEA zeolite was found to be significantly higher than on HMOR, SiO₂-Al₂O₃, or HZSM5. unl.edu.ar This methodology is directly applicable to the synthesis of this compound from its corresponding 2-bromo-4,7-dimethyl-1-indanol precursor. The presence of substituents on the aromatic ring and the five-membered ring may influence the reaction rate and selectivity, potentially requiring adjustments to the catalyst and reaction conditions for optimal results.

Table 3: Catalyst Performance in the Dehydration of 1-Indanol

CatalystInitial Dehydration Rate (mol·min⁻¹·g⁻¹) x10³Initial Selectivity to Indene (%)Final Indene Yield (%)Reference
SiO₂-Al₂O₃14.09870 unl.edu.ar
HZSM54.59990 unl.edu.ar
HBEA32.05545 unl.edu.ar
HMOR11.09992 unl.edu.ar

Reaction Mechanisms and Mechanistic Investigations Involving 2 Bromo 4,7 Dimethyl 1h Indene Derivatives

Mechanisms of Carbon-Halogen Bond Reactivity

The carbon-halogen (C-Br) bond in 2-bromo-4,7-dimethyl-1H-indene is the primary site of reactivity for many synthetic transformations. This bond is polarized due to the higher electronegativity of bromine compared to carbon, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.orgcentre.edu The nature of this vinylic C(sp²)-Br bond influences the pathways through which it reacts.

Electrophilic Addition Pathways

While the primary focus of reactivity for 2-bromo-indenes is often the C-Br bond itself, the double bond within the five-membered ring of the indene (B144670) system is susceptible to electrophilic addition. gacbe.ac.in In a general electrophilic addition mechanism involving an alkene and bromine, the π bond of the alkene attacks the bromine molecule, inducing a dipole. libretexts.org This leads to the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbon atoms of the original double bond. libretexts.org A bromide ion then attacks the bromonium ion, resulting in the formation of a dibromo-adduct. libretexts.org

For an indene derivative, an electrophile (E⁺) attacks the double bond, leading to the formation of a carbocation intermediate. This intermediate is then captured by a nucleophile (Nu⁻). acs.org The attack of Br⁺ on the indene double bond is a known method for generating bromonium cations in the indane system. google.com This pathway, however, describes the addition of an electrophile to the indene core rather than a reaction pathway originating from the pre-existing C-Br bond.

Radical Substitution Pathways

The carbon-bromine bond can undergo homolytic cleavage to generate radical intermediates. Recent research has highlighted methods for generating carbon-centered radicals from carbon-halogen bonds through the formation of halogen-bonding adducts activated by low-energy light, providing a catalyst-free activation mode. rsc.org Perfluoroalkyl iodides are particularly effective in these transformations due to their ability to form halogen-bonding complexes. rsc.org

In the context of bromoindenes, theoretical calculations have been used to study the decomposition of 2- and 7-bromoindene to form the corresponding 1-indenyl radical. researchgate.net These resonance-stabilized radicals are considered important intermediates in the molecular mass growth processes that lead to polycyclic aromatic hydrocarbons (PAHs). researchgate.net The formation of radicals from indene can also occur via H-atom abstraction or H-atom addition reactions. researchgate.net The generation of an indenyl radical from a 2-bromo-indene derivative would provide a key intermediate for subsequent radical-mediated transformations.

Role of the Bromine Atom in Downstream Chemical Transformations

The bromine atom in this compound is a crucial functional group that enables a wide array of subsequent chemical reactions. Its primary role is to function as a leaving group in substitution and cross-coupling reactions. smolecule.com

The C-Br bond is weaker than C-Cl and C-F bonds, making bromo-compounds more reactive in nucleophilic substitution reactions. centre.educhemistryguru.com.sg This increased reactivity is governed by the strength of the bond that needs to be broken. libretexts.org As a vinylic halide, the bromine atom in 2-bromo-indene derivatives is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi couplings. acs.org In these reactions, the palladium catalyst inserts into the C-Br bond in the oxidative addition step, initiating the catalytic cycle that results in the formation of a new carbon-carbon bond. libretexts.orgrsc.org This functionality makes this compound and related compounds valuable building blocks in the synthesis of more complex molecules, including ligands for metallocene catalysts. acs.orgsemanticscholar.org

Detailed Mechanistic Insights into Catalytic Reactions

Catalytic methods provide powerful tools for the functionalization of this compound derivatives, enabling the construction of complex molecular architectures under mild conditions.

Palladium-Catalyzed Cross-Coupling Mechanisms (e.g., Catalytic Cycle of Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between organohalides and organoboron compounds. wikipedia.org This reaction is particularly effective for derivatives like this compound. acs.org A highly efficient ligand-free Suzuki coupling process has been developed for 4-bromo-2-methyl-1H-indanone, a precursor to indene derivatives, highlighting the utility of this reaction. semanticscholar.org

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three fundamental steps. libretexts.orgrsc.org

Oxidative Addition : The cycle begins with the oxidative addition of the bromo-indene derivative to a Pd(0) complex. This step breaks the carbon-bromine bond and forms a new Pd(II) intermediate. libretexts.orgrsc.org

Transmetalation : In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a borate (B1201080) complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new organopalladium(II) species. libretexts.orgrsc.org The base plays a crucial role in activating the organoboron compound. wikipedia.org

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the Pd(II) complex. This forms the desired carbon-carbon bond in the final product and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org

The table below summarizes catalyst systems used in Suzuki-Miyaura couplings of bromo-indene precursors.

Bromo-Indene PrecursorCatalyst SystemBaseSolvent/ConditionsYieldReference
This compound1 mol % Pd(dba)₂ / 2 o-PhC₆H₄PᵗBu₂Not specifiedToluene (B28343), 75 °C, 24 h52% acs.org
4-Bromo-2-methylindan-1-onePd(OAc)₂ / TBABK₂CO₃PEG400, 110 °C, 1 h98% semanticscholar.org
4-Bromo-2-methylindan-1-one0.1 mol% Pd(PPh₃)₄K₂CO₃PEG400, 110 °C, 5 h90% semanticscholar.org
2-Bromo-1H-indene2 mol % Pd(OAc)₂ / 2 PᵗBu₃Not specifiedToluene, 80 °CModerate acs.org

Metallo-Radical Catalysis in Indene Formation

A novel strategy for the synthesis of substituted 1H-indenes utilizes metallo-radical catalysis, moving away from expensive noble metals towards cheaper, more abundant elements like cobalt. uva.nl This approach leverages the intrinsic radical-type reactivity of first-row transition metals. uva.nlresearchgate.net

The mechanism for the cobalt-catalyzed synthesis of indenes from o-cinnamyl N-tosyl hydrazones involves the following key steps: nih.govacs.org

Diazo Compound Formation : The N-tosyl hydrazone starting material undergoes thermolysis to form a diazo compound in situ. uva.nl

Carbene Radical Formation : The cobalt(II) catalyst activates the diazo compound, leading to the formation of a key Co(III)-carbene radical intermediate. researchgate.netnih.gov

Radical Ring-Closure : This intermediate undergoes a radical ring-closure, which is effectively an intramolecular carbene insertion into a vinylic C(sp²)-H bond. nih.gov This forms an indanyl/benzyl (B1604629) radical intermediate.

Product Elimination & Catalyst Regeneration : The final indene product is eliminated via a 1,2-hydrogen transfer, which regenerates the active Co(II) catalyst. nih.gov

This method is tolerant of various substituents and provides a practical route to functionalized 1H-indene derivatives in good to excellent yields. nih.gov Experimental evidence, including trapping experiments with TEMPO, has confirmed the involvement of cobalt(III)-carbene radical intermediates in the catalytic cycle. nih.gov

C-H Activation and Functionalization Mechanisms

The activation and subsequent functionalization of carbon-hydrogen (C-H) bonds in derivatives of this compound are intricate processes often catalyzed by transition metals. These reactions are of significant interest as they offer pathways to more complex molecules from simpler, more abundant precursors. snnu.edu.cn The mechanisms of C-H activation can be influenced by both the electronic and steric properties of the indene derivative and the nature of the metal catalyst.

In many instances, the process is initiated by the coordination of the transition metal to the π-system of the indene ring. This coordination increases the acidity of the C-H bonds, facilitating their cleavage. For indene derivatives, C-H activation can occur at various positions, including the aromatic ring and the five-membered ring. The regioselectivity of this activation is a critical aspect, often directed by the substituents on the indene core. For example, directing groups can facilitate the formation of a stable metallacycle intermediate, guiding the C-H activation to a specific site. acs.org

Recent studies have shown that microwave-accelerated conditions can enable the meta-C–H functionalization of indene enoate esters. acs.org This was achieved using a nitrile-template-assisted, double bond geometry-guided strategy, highlighting the innovative approaches being developed to control regioselectivity in C-H activation. acs.org The geometry of the enoate ester double bond was found to be crucial in directing the nitrile group to selectively activate the meta-C–H bond of the indene's aromatic ring. acs.org

Furthermore, the functionalization of the activated C-H bond can proceed through various pathways, including insertion of carbenes or coupling with other organic molecules. snnu.edu.cn The choice of catalyst and reaction conditions plays a pivotal role in determining the outcome of the functionalization step. For instance, rhodium(III) complexes have been shown to catalyze the intermolecular alkenyl C-H functionalization of N-heteroaryl-directed compounds through carbene insertion. snnu.edu.cn

The table below summarizes key aspects of C-H activation mechanisms relevant to indene derivatives.

FactorInfluence on C-H ActivationExample
Catalyst Determines the mode of activation (e.g., oxidative addition, concerted metalation-deprotonation). snnu.edu.cnosti.govRhodium(I) and Iridium(I) complexes are commonly used. osti.gov
Directing Group Controls the regioselectivity of the C-H activation by forming a stable metallacycle. acs.orgNitrile groups can direct meta-C-H functionalization. acs.org
Substituents Electronic and steric effects of substituents on the indene ring influence the reactivity of C-H bonds.Methyl groups, as in this compound, can influence the electron density of the aromatic system.
Reaction Conditions Temperature, solvent, and additives can affect the rate and selectivity of the reaction. acs.orgMicrowave acceleration has been used to promote C-H olefination. acs.org

Transition Metal-Catalyzed E-H Bond Activation

Transition metal-catalyzed activation of E-H bonds (where E can be elements like Si or B) is a fundamental process in organometallic chemistry with applications in catalysis. rsc.org While direct research on this compound in this specific context is limited, the principles of E-H bond activation in the presence of transition metals and related indenyl systems provide valuable insights. The activation of E-H bonds, such as Si-H and B-H, by transition metal complexes often proceeds through the formation of a σ-complex, where the E-H bond coordinates to the metal center. rsc.org This coordination polarizes the E-H bond, making it more susceptible to cleavage.

The mechanism can follow several pathways:

Oxidative Addition: The metal center formally inserts into the E-H bond, leading to a higher oxidation state for the metal and the formation of metal-hydride and metal-element bonds.

Sigma-Bond Metathesis: This is a concerted process where the E-H bond is cleaved and a new bond is formed with another substrate without a change in the metal's oxidation state.

Electrophilic Activation: Lewis acidic transition metal centers can activate E-H bonds, leading to the formation of transient cationic species that are highly reactive. rsc.org

In the context of indenyl ligands, which are structural analogs of the cyclopentadienyl (B1206354) ligand, the electronic environment provided by the ligand can significantly influence the catalytic activity of the metal center in E-H bond activation. The indenyl ligand is known to exhibit a phenomenon called the "indenyl effect," which can enhance the rates of ligand substitution reactions. charlotte.edu This effect could also play a role in facilitating the steps involved in E-H bond activation catalysis.

The following table outlines the key steps and intermediates in transition metal-catalyzed E-H bond activation.

StepDescriptionIntermediate
Coordination The E-H bond of the substrate coordinates to the transition metal center.σ-E-H complex
Activation/Cleavage The E-H bond is broken through pathways like oxidative addition or σ-bond metathesis.Metal-hydride and metal-element species
Functionalization The activated species reacts with another substrate to form the desired product.Varies depending on the specific reaction
Catalyst Regeneration The active catalyst is regenerated, completing the catalytic cycle.Original transition metal complex

Rh/B Cooperation in Hydrogenation Catalysis

Cooperative catalysis involving a transition metal and a Lewis acid, such as a borane (B79455), has emerged as a powerful strategy for hydrogenation reactions. nih.gov Specifically, the cooperation between rhodium (Rh) and boron (B) has shown promise in the hydrogenation of various substrates, including alkenes and arenes. nih.govacs.org While direct studies on this compound are not prevalent, the general principles of Rh/B cooperation are applicable to the hydrogenation of related indene derivatives.

The borane co-catalyst can play multiple roles in the catalytic cycle:

H₂ Activation: The borane can participate directly in the cleavage of the H-H bond. This can occur across the Rh→B bond, where the rhodium acts as a Lewis base and the boron as a Lewis acid, facilitating the heterolytic cleavage of dihydrogen. nih.gov

Substrate Activation: The Lewis acidic borane can coordinate to the substrate, polarizing it and making it more susceptible to nucleophilic attack by the rhodium hydride.

Stabilization of Intermediates: The borane can stabilize highly unsaturated rhodium(I) intermediates that are formed during the catalytic cycle. nih.gov

A study on the hydrogenation of styrene (B11656) using a rhodium complex with a borane-functionalized ligand proposed two main pathways for Rh/B cooperation. nih.gov In one route, the initial step is the oxidative addition of H₂ to the rhodium center, with the borane moiety participating in the H-H bond cleavage. In the alternative pathway, the olefin coordinates to the rhodium center first. nih.gov

Recent advancements have also demonstrated that rhodium precursors can form nanoparticles in situ, which are effective for the hydrogenation of arenes. diva-portal.org The presence of a phosphine (B1218219) ligand can influence the formation and properties of these nanoparticles, thereby affecting the reactivity in arene hydrogenation. acs.org This dual homogeneous and heterogeneous catalytic system, where a rhodium diphosphine complex can catalyze olefin hydrogenation and rhodium nanoparticles can catalyze arene hydrogenation, showcases the versatility of rhodium-based systems. acs.orgdiva-portal.org

The table below details the proposed roles of the borane co-catalyst in Rh/B cooperative hydrogenation.

Role of BoraneMechanistic Description
Direct H₂ Activation The borane acts as a Lewis acid, accepting a hydride from H₂ while the rhodium center accepts the proton, leading to heterolytic cleavage. nih.gov
Substrate Polarization The borane coordinates to a functional group on the substrate, increasing its electrophilicity and facilitating attack by the rhodium hydride.
Stabilization of Rh(I) Intermediates The borane can interact with the rhodium center, stabilizing electron-deficient intermediates. nih.gov

Regioselectivity and Stereoselectivity in Indene Synthesis and Derivatization

Factors Influencing Positional Isomer Formation

The formation of positional isomers is a critical consideration in the synthesis and derivatization of substituted indenes like this compound. studysmarter.co.uk The regioselectivity of a reaction determines the position at which a new substituent is introduced, and various factors can influence this outcome.

Steric Effects: The steric hindrance posed by existing substituents on the indene ring can direct incoming reagents to less hindered positions. organic-chemistry.org In the case of this compound, the methyl groups at positions 4 and 7, as well as the bromo group at position 2, will sterically influence the approach of reagents. For example, in the rhodium-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes to form indene derivatives, the regioselectivity was found to depend on the steric nature of the substituents on the alkyne. organic-chemistry.org

Electronic Effects: The electronic properties of the substituents and the indene ring system itself play a crucial role in directing electrophilic or nucleophilic attack. The methyl groups are electron-donating, which can activate the aromatic ring towards electrophilic substitution. The bromine atom is an electron-withdrawing group via induction but can also donate electron density through resonance. The interplay of these electronic effects can lead to preferential reaction at certain positions.

Reaction Mechanism: The mechanism of a particular reaction is a fundamental determinant of regioselectivity. For instance, in the formation of indene from the reaction of the phenyl radical with propyne (B1212725) and allene, the initial addition of the phenyl radical and subsequent isomerization steps dictate the final isomeric distribution. acs.org Similarly, in transition metal-catalyzed cross-coupling reactions, the nature of the catalyst and the ligands can significantly influence the regiochemical outcome.

Stability of Intermediates and Products: The thermodynamic stability of the potential positional isomers and the intermediates leading to their formation can also govern the product distribution. studysmarter.co.uk Reactions often favor the formation of the most stable isomer. For example, among the different indene isomers, 1H-indene is generally the most stable. imperial.ac.uk

The following table summarizes the key factors that influence the formation of positional isomers in the synthesis and derivatization of indenes.

FactorDescription
Steric Hindrance The spatial arrangement of atoms in existing substituents can block or hinder the approach of a reagent to a particular position. organic-chemistry.org
Electronic Effects The electron-donating or electron-withdrawing nature of substituents influences the reactivity of different positions on the indene ring.
Reaction Mechanism The specific pathway of the reaction, including the formation of intermediates like metallacycles, determines where new bonds are formed. acs.org
Thermodynamic Stability The relative stability of the possible product isomers can dictate the final product ratio, especially under equilibrium conditions. studysmarter.co.ukimperial.ac.uk
Catalyst/Reagent Control The choice of catalyst, ligands, and reagents can override inherent substrate preferences to achieve a desired regioselectivity. organic-chemistry.orggoogle.com

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4,7 Dimethyl 1h Indene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including 2-Bromo-4,7-dimethyl-1H-indene and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and their connectivity within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons, while the coupling constants (J), measured in Hertz (Hz), reveal the interactions between neighboring protons.

For instance, in a derivative, 2-(3-buten-1-yl)-4,7-dimethylindene, the methyl groups on the aromatic ring exhibit distinct signals in the ¹H NMR spectrum. lookchem.com Similarly, the ¹H NMR spectrum of 2-bromo-1H-indene shows characteristic signals for its protons. nih.gov The analysis of derivatives like 2-(aryl)-1H-indene-1,3(2H)-diones also provides clear proton signals, which are crucial for confirming their structures. sums.ac.ir

Below is a table summarizing representative ¹H NMR data for related indene (B144670) derivatives.

CompoundProtonChemical Shift (δ, ppm)Coupling Constant (J, Hz)
2-(4-bromobenzylidene)-1H-indene-1,3(2H)-dione sums.ac.irH-3',5'7.55 (d)8.4
H-2',6', -C=CH-phenyl7.71-7.75 (m)
H-6,77.91-7.93 (m)
H-5,88.25 (d)8.4
1-Butoxy-6-nitro-2,3-dihydro-1H-indene mdpi.comAromatic H8.19 (d)2.0
Aromatic H8.12 (dd)8.3, 2.2
Aromatic H7.35 (d)8.3
CH-O5.03 (t)6.3

This table presents a selection of ¹H NMR data for illustrative purposes. d: doublet, t: triplet, m: multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum.

For example, the ¹³C NMR spectrum of 2-bromo-1H-indene has been documented, providing the chemical shifts for the carbon atoms in the indene ring system. nih.gov In more complex derivatives, such as 2-(4-bromobenzylidene)-1H-indene-1,3(2H)-dione, the ¹³C NMR spectrum reveals signals for all carbon atoms, including those in the phenyl and dione (B5365651) moieties. sums.ac.ir

The following table showcases representative ¹³C NMR data for related indene derivatives.

CompoundCarbonChemical Shift (δ, ppm)
2-(4-bromobenzylidene)-1H-indene-1,3(2H)-dione sums.ac.irAromatic/Vinyl C123.4, 128.3, 129.6, 131.9, 132.1, 135.3, 135.5, 140, 142.5, 145.2
Carbonyl C188.9, 189.9
1-Butoxy-6-nitro-2,3-dihydro-1H-indene mdpi.comAromatic C148.1, 142.3, 138.0, 125.8, 120.9, 118.8
Aliphatic C80.7, 68.2, 34.5, 31.6, 19.3, 13.9

This table presents a selection of ¹³C NMR data for illustrative purposes.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Correlation (HETCOR), provide further structural details by showing correlations between different nuclei. mnstate.eduwikipedia.org

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of proton networks within a molecule. libretexts.org The presence of cross-peaks in a COSY spectrum indicates a coupling interaction between the two protons corresponding to the diagonal peaks. mnstate.eduwikipedia.org

HETCOR (Heteronuclear Correlation): This technique, similar to the more modern HSQC (Heteronuclear Single Quantum Coherence), establishes correlations between protons and the carbon atoms to which they are directly attached. libretexts.orgnanalysis.com This is invaluable for assigning carbon signals in the ¹³C NMR spectrum based on the known assignments of the attached protons. nanalysis.com

These advanced techniques are crucial for unambiguously assigning all proton and carbon signals in complex molecules, including derivatives of this compound.

For fluorinated derivatives of this compound, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool. The fluorine substituent serves as a sensitive probe for monitoring reactions and characterizing the resulting products. chemrxiv.org The chemical shifts and coupling patterns in ¹⁹F NMR spectra provide unique information about the electronic environment of the fluorine atoms and their proximity to other nuclei. This technique is particularly useful in confirming the successful incorporation of fluorine into the molecular structure. chemrxiv.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is characteristic of the molecule's structure and the functional groups it contains.

Fourier Transform Infrared (FT-IR) spectroscopy is widely used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

For instance, the FT-IR spectrum of 2-bromo-1H-indene has been recorded, providing information on its characteristic vibrational modes. nih.gov In derivatives like 2-(aryl)-1H-indene-1,3(2H)-diones, the FT-IR spectra clearly show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. sums.ac.ir For example, 2-(4-bromobenzylidene)-1H-indene-1,3(2H)-dione exhibits C=O stretching frequencies at 1691 and 1727 cm⁻¹. sums.ac.ir Similarly, other derivatives show characteristic IR absorptions for functional groups like hydroxyl (-OH) and aromatic C-H bonds. sums.ac.irgoogle.com

The table below lists some characteristic FT-IR absorption bands for related indene derivatives.

CompoundFunctional GroupWavenumber (cm⁻¹)
2-(4-bromobenzylidene)-1H-indene-1,3(2H)-dione sums.ac.irC=O1691, 1727
C-H (aromatic)3056
2,3-dihydro-5-hydroxy-1H-inden-1-carboxylic acid google.comO-H, C=O3600-2600, 1710
Aromatic C=C1610, 1500

This table presents a selection of FT-IR data for illustrative purposes.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about a molecule's vibrational modes. When monochromatic light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). This frequency shift corresponds to the energy of specific vibrational modes within the molecule, offering a fingerprint for identification and structural analysis.

For this compound, a comprehensive Raman analysis would reveal characteristic vibrations associated with its distinct functional groups. While specific experimental spectra for this compound are not widely published, the expected vibrational modes can be predicted based on its structure and data from similar compounds. scialert.netscialert.net The analysis would focus on identifying key stretching and bending vibrations.

Key expected vibrational regions for this compound would include:

C-H Stretching: Aromatic C-H stretching modes from the benzene (B151609) ring are typically found in the 3105-3000 cm⁻¹ region. scialert.net Aliphatic C-H stretching from the methyl groups and the CH₂ group in the five-membered ring would appear in the 3000-2850 cm⁻¹ range. scialert.net

C=C Stretching: The carbon-carbon double bond within the cyclopentadiene (B3395910) portion of the indene core and the aromatic ring stretching vibrations are expected in the 1625-1430 cm⁻¹ range. scialert.net

CH₂/CH₃ Bending: Vibrations corresponding to the scissoring, wagging, and twisting of the CH₂ and CH₃ groups would be observed in the 1470-1370 cm⁻¹ region. scialert.net

C-Br Stretching: The stretching vibration of the carbon-bromine bond is a key feature. This bond is typically observed in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹.

Ring Deformation Modes: The in-plane and out-of-plane bending and deformation modes of the fused ring system would produce a series of characteristic peaks in the fingerprint region (below 1300 cm⁻¹).

Density Functional Theory (DFT) calculations are often employed to complement experimental data, providing a theoretical prediction of the vibrational frequencies and aiding in the precise assignment of each Raman band. researchgate.netresearchgate.net

Table 1: Predicted Raman Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Benzene Ring C-H3105 - 3000
C-H Stretch (Aliphatic)-CH₃, -CH₂-3000 - 2850
C=C StretchIndene Core, Aromatic Ring1625 - 1430
C-H Bend (Aliphatic)-CH₃, -CH₂-1470 - 1370
C-Br StretchC-Br600 - 500
Ring DeformationIndene Skeleton< 1300

X-ray Diffraction (XRD) and Crystallographic Analysis for Solid-State Structure

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, and reveals details about crystal packing and intermolecular interactions. While the specific crystal structure of this compound is not publicly documented, the technique has been extensively used to characterize its derivatives, particularly in the context of organometallic complexes. acs.orgresearchgate.netresearchgate.net

The analysis of related compounds demonstrates the power of XRD in this chemical family. For instance, single-crystal X-ray analysis was performed on zirconocene (B1252598) dichloride complexes derived from 2-alkenyl-4,7-dimethylindene, confirming the molecular geometry and stereochemistry. researchgate.net Similarly, the crystal structures of metallocene complexes bearing ligands derived from 2-bromo-1H-indene have been elucidated, providing critical insights into their dimeric nature and the coordination environment of the metal center. acs.org In another study, the absolute configuration of a chiral indenone derivative was unambiguously identified as the S-enantiomer using X-ray crystallographic techniques. nih.gov

Should single crystals of this compound be grown, XRD analysis would yield a set of crystallographic parameters detailing its solid-state structure. These parameters would include the crystal system, space group, unit cell dimensions, and atomic coordinates for each atom in the molecule. This data would confirm the planarity of the ring system, the positions of the methyl and bromo substituents, and how the molecules pack together in the crystal lattice. The C-Br bond length, for example, is expected to be similar to that found in other bromo-substituted indanones, which is approximately 1.907 Å. researchgate.net

Table 2: Illustrative Crystallographic Data Obtainable from XRD Analysis

ParameterDescriptionExample Value (Hypothetical)
Chemical FormulaSum of atoms in the moleculeC₁₁H₁₁Br
Formula WeightMolar mass of the compound223.11 g/mol
Crystal SystemThe symmetry system of the crystal latticeMonoclinic
Space GroupThe symmetry group of the crystalP2₁/c
a, b, c (Å)Unit cell dimensionsa = 8.5, b = 10.2, c = 12.1
α, β, γ (°)Unit cell anglesα = 90, β = 95.5, γ = 90
V (ų)Volume of the unit cell1042.3
ZNumber of molecules per unit cell4
Bond Lengths (Å)Interatomic distances (e.g., C-Br, C-C)C-Br ≈ 1.91
Bond Angles (°)Angles between adjacent bondsC-C-Br ≈ 128.5

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and provides structural information based on its fragmentation patterns upon ionization. Derivatives of this compound have been routinely characterized by mass spectrometry. researchgate.netlookchem.com

For this compound (C₁₁H₁₁Br), the molecular weight is approximately 223.11 g/mol . A key feature in its mass spectrum would be the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z 222 and 224). This characteristic M/M+2 pattern is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have near-equal abundance (50.7% and 49.3%, respectively). docbrown.info

Upon electron ionization, the molecular ion ([C₁₁H₁₁Br]⁺) would undergo fragmentation, yielding smaller, stable ions. The fragmentation pattern provides a roadmap of the molecule's structure. Expected fragmentation pathways for this compound include:

Loss of a Bromine Radical: Cleavage of the C-Br bond would result in a fragment ion [C₁₁H₁₁]⁺ at m/z 143. This would appear as a single peak, having lost the isotopic signature of bromine.

Loss of a Methyl Radical: The loss of one of the methyl groups (-CH₃) would produce a significant fragment ion [C₁₀H₈Br]⁺. This fragment would retain the bromine atom and therefore appear as an isotopic doublet at m/z 207 and 209. This is often a very stable ion in related dimethyl-indane structures. nist.gov

Loss of HBr: Elimination of a hydrogen bromide molecule could lead to a fragment at m/z 142.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z (Mass/Charge Ratio)Ion FormulaIdentity of Fragment
222 / 224[C₁₁H₁₁Br]⁺Molecular Ion (M⁺)
207 / 209[C₁₀H₈Br]⁺[M - CH₃]⁺
143[C₁₁H₁₁]⁺[M - Br]⁺
142[C₁₁H₁₀]⁺[M - HBr]⁺
128[C₁₀H₈]⁺[M - Br - CH₃]⁺

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Investigation

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

While specific XPS studies on isolated this compound are not documented, the technique has been applied to investigate the on-surface synthesis and chemical state of related bromo-functionalized indene derivatives. For example, XPS was used to monitor the formation of covalently bonded structures from (R)-6-bromo-3-phenyl-2,3-dihydro-1H-inden-1-one on a Cu(111) surface. theses.fr This demonstrates the utility of XPS in confirming the presence of elements and probing their chemical environment in thin films or on surfaces.

An XPS analysis of this compound would provide high-resolution spectra for each element present: carbon (C 1s) and bromine (Br 3d).

Carbon (C 1s) Spectrum: The C 1s spectrum would be complex, consisting of several overlapping peaks that could be deconvoluted to identify carbon atoms in different chemical environments: aromatic C-C/C-H bonds, aliphatic C-C/C-H bonds, and the C-Br bond. The carbon atom directly bonded to the bromine would exhibit a slight shift to a higher binding energy compared to the other carbon atoms due to the electronegativity of bromine.

Bromine (Br 3d) Spectrum: The Br 3d region would show a characteristic doublet (Br 3d₅/₂ and Br 3d₃/₂) corresponding to the covalent C-Br bond. The binding energy of these peaks serves as a direct confirmation of bromine's presence and its chemical state.

XPS is particularly powerful for studying the interaction of the molecule with surfaces, identifying changes in electronic structure upon adsorption or chemical reaction. cnr.it

Table 4: Expected XPS Core-Level Binding Energies for this compound

ElementCore LevelChemical StateExpected Binding Energy (eV)
CarbonC 1sC-C, C-H (aromatic/aliphatic)~284.8
CarbonC 1sC-Br~286.0
BromineBr 3d₅/₂C-Br~70.5
BromineBr 3d₃/₂C-Br~71.6

Computational Chemistry and Theoretical Studies on 2 Bromo 4,7 Dimethyl 1h Indene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. science.govresearchgate.net This method is predicated on the principle that the energy of a system can be determined from its electron density. DFT calculations, often employing functionals like B3LYP, are instrumental in providing detailed insights into the geometry, stability, and reactivity of compounds like 2-Bromo-4,7-dimethyl-1H-indene. dntb.gov.uadergipark.org.tr

Geometry Optimization and Electronic Structure Elucidation

The initial step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. Using a basis set such as 6-31G(d), which provides a good balance of accuracy and computational cost for organic molecules, the structure of this compound can be optimized to its lowest energy state. rsc.org This process not only yields the precise bond lengths, bond angles, and dihedral angles but also provides the ground-state electronic energy of the molecule. The resulting optimized geometry is crucial for all subsequent computational analyses.

Table 1: Predicted Optimized Geometric Parameters for this compound

ParameterTypePredicted Value
C-BrBond Length1.90 Å
C=C (ring)Bond Length1.36 - 1.48 Å
C-C (ring)Bond Length1.48 - 1.52 Å
C-HBond Length1.09 Å
C-C-C (benzene ring)Bond Angle~120°
C-C-C (five-membered ring)Bond Angle~108° - 111°
H-C-H (methyl group)Bond Angle~109.5°

Note: The data in this table is illustrative and represents typical values expected from a DFT/B3LYP/6-31G(d) calculation based on standard bond lengths and angles for similar chemical structures.

Prediction of Spectroscopic Properties (NMR, IR)

DFT calculations are highly effective in predicting spectroscopic data, which can be used to verify experimental findings or identify unknown compounds.

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule, which correspond to the absorption peaks in an IR spectrum. Key predicted vibrations for this compound would include C-H stretching from the aromatic and methyl groups, C=C stretching from the indenyl ring system, and the characteristic C-Br stretching frequency. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate the isotropic shielding values of nuclei, which can then be converted into NMR chemical shifts (δ). science.gov This allows for the prediction of both ¹H and ¹³C NMR spectra, providing a theoretical fingerprint of the molecule's magnetic environment. dergipark.org.tr

Table 2: Predicted Spectroscopic Data for this compound

SpectrumFeaturePredicted ValueAssignment
IRVibrational Frequency~3050 cm⁻¹Aromatic C-H Stretch
IRVibrational Frequency~2950 cm⁻¹Methyl C-H Stretch
IRVibrational Frequency~1600 cm⁻¹C=C Ring Stretch
IRVibrational Frequency~650 cm⁻¹C-Br Stretch
¹H NMRChemical Shift (δ)7.0 - 7.5 ppmAromatic Protons
¹H NMRChemical Shift (δ)3.4 ppmCH₂ Protons
¹H NMRChemical Shift (δ)2.3 - 2.5 ppmMethyl Protons
¹³C NMRChemical Shift (δ)120 - 145 ppmAromatic & Vinylic Carbons
¹³C NMRChemical Shift (δ)~115 ppmCarbon bonded to Bromine
¹³C NMRChemical Shift (δ)~35 ppmCH₂ Carbon
¹³C NMRChemical Shift (δ)~20 ppmMethyl Carbons

Note: The data in this table is illustrative, based on typical spectroscopic values for bromo- and methyl-substituted indene (B144670) derivatives, and represents values that would be expected from DFT calculations.

Analysis of Reactive Sites and Molecular Electrostatic Potential Maps

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool derived from DFT calculations that illustrates the charge distribution across a molecule. dntb.gov.uadergipark.org.tr It maps regions of electron richness (nucleophilic sites, typically colored red) and electron deficiency (electrophilic sites, typically colored blue). For this compound, the MEP map would be expected to show:

Negative Potential: Located around the π-electron system of the fused aromatic and cyclopentadienyl (B1206354) rings, indicating these are sites prone to electrophilic attack.

Positive Potential: Concentrated around the hydrogen atoms and, to a lesser extent, near the electron-withdrawing bromine atom. The acidic protons on the CH₂ group of the five-membered ring would also show a positive potential. researchgate.net

This analysis helps predict how the molecule will interact with other reagents. Numerically, Mulliken atomic charges can provide a quantitative measure of the charge distribution. researchgate.net

Conformational Analysis and Stereoisomer Stability Investigations

Conformational analysis is used to identify the different spatial arrangements (conformers) of a molecule and their relative stabilities. This compound is a relatively rigid planar molecule with limited conformational freedom, as it lacks significant single bonds around which rotation can occur. Therefore, it is expected to exist predominantly in a single, stable conformation.

While this specific molecule is achiral, DFT calculations are a powerful tool for studying stereoisomers. If substituents were introduced that created a chiral center, DFT could be employed to calculate the energies of the different enantiomers or diastereomers to determine their relative thermodynamic stabilities. bohrium.com

Frontier Molecular Orbital (FMO) Analysis for Electronic Reactivity

Frontier Molecular Orbital (FMO) theory is fundamental to understanding electronic transitions and chemical reactivity. semanticscholar.orgacs.org The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the indene core.

LUMO: Represents the ability to accept an electron. The LUMO is likely distributed over the conjugated system, with potential contributions from the C-Br antibonding orbital.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and electronic excitability. acs.orgescholarship.org A smaller gap generally implies higher reactivity and easier electronic transitions.

Table 3: Predicted Frontier Molecular Orbital Properties for this compound

ParameterPredicted Value (eV)Implication
HOMO Energy-5.8 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)4.6 eVHigh kinetic stability, UV absorption

Note: The data in this table is illustrative and provides plausible energy values based on FMO analyses of similar aromatic and conjugated systems.

Molecular Modeling and Simulation Approaches

Beyond DFT, other computational techniques can be applied to study this compound in more complex environments.

Molecular Docking: The three-dimensional structure obtained from geometry optimization can be used in molecular docking simulations. If the indene derivative is being investigated for potential biological activity, docking can predict how it might bind to the active site of a target protein. acs.orgtandfonline.com These simulations score different binding poses based on factors like hydrogen bonding and hydrophobic interactions, guiding the design of more potent inhibitors or agonists. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, either in solution or in complex with a biological macromolecule. researchgate.netdntb.gov.ua This approach provides insights into the stability of the molecule's conformation and its interactions with its environment, such as a solvent or a lipid bilayer, offering a more realistic picture of its behavior in a biological system.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to understand the conformational space of similar organic molecules. nih.gov

The primary goal of MD simulations in this context would be to explore the potential energy surface of the molecule and identify its stable conformers. The process involves defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. For an organic molecule like this compound, standard force fields such as AMBER or CHARMM would be appropriate.

The simulation would be initiated from an optimized geometry of the molecule, and the system's trajectory would be propagated over time by solving Newton's equations of motion. By analyzing the trajectory, one can identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules or surfaces.

In Silico Screening Methodologies for Compound Libraries

In silico screening is a computational technique used in drug discovery and materials science to search large databases of chemical compounds for molecules with desired properties. acs.org This approach can be instrumental in identifying potential applications for this compound by screening it against various biological targets or material property databases.

The process typically involves two main stages: ligand-based and structure-based screening. In ligand-based screening, a known active molecule is used as a template to find other molecules with similar properties. If a known indene derivative has a particular biological activity, this compound could be evaluated for similar activity based on structural and electronic similarity.

Structure-based virtual screening, on the other hand, involves docking the molecule into the active site of a biological target, such as an enzyme or receptor. nih.gov The binding affinity and mode of interaction are then calculated to predict the molecule's potential as an inhibitor or agonist. For instance, various indene derivatives have been investigated as inhibitors for enzymes like d-amino acid oxidase. acs.org

The following table outlines the typical steps in an in silico screening workflow:

StepDescriptionRelevance to this compound
Target SelectionIdentifying a biological target or material property of interest.Based on the known activities of indene derivatives, potential targets could include enzymes or receptors in various disease pathways. acs.orgresearchgate.net
Database PreparationCreating a library of compounds to be screened.This compound would be included in a library of indene derivatives or other small molecules.
Molecular DockingPredicting the preferred orientation of a molecule when bound to a target.Docking simulations would predict how this compound binds to the selected target.
Scoring and RankingEvaluating the binding affinity and ranking the compounds.The predicted binding affinity would determine the potential of this compound as a hit compound.
Hit Selection and Experimental ValidationSelecting promising candidates for experimental testing.If ranked highly, this compound would be synthesized and tested in vitro. acs.org

Semiempirical Quantum Chemical Methods for Predictive Modeling

Semiempirical quantum chemical methods offer a compromise between the accuracy of ab initio methods and the speed of empirical force fields. These methods use a simplified form of the Schrödinger equation and incorporate experimental data to parameterize some of the integrals. This approach allows for the calculation of electronic properties for relatively large molecules, making it suitable for predictive modeling of indene derivatives.

These methods are particularly useful for calculating properties such as heats of formation, dipole moments, and electronic spectra. The choice of the semiempirical Hamiltonian (e.g., AM1, PM3, or PM7) depends on the specific properties being investigated and the class of molecules.

Calculation of Optical and Dielectric Properties for Indene Derivatives

The optical and dielectric properties of indene derivatives are of significant interest for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). tku.edu.twscience.gov Computational methods, particularly time-dependent density functional theory (TD-DFT), are widely used to predict these properties. mdpi.com

The calculation of optical properties typically involves determining the electronic absorption spectrum, which is related to the transitions between molecular orbitals. The maximum absorption wavelength (λmax) is a key parameter that can be calculated and correlated with experimental data. For many indene derivatives, the main absorption band corresponds to the HOMO-LUMO transition. tku.edu.tw

The dielectric properties, such as the dielectric constant, are important for applications in electronic devices. jcu.edu.au These properties can also be calculated using quantum chemical methods and provide insights into the material's ability to store electrical energy. Theoretical calculations have been employed to determine the birefringence (Δn) and dielectric anisotropy (Δε) for novel liquid crystal core structures based on indene derivatives. researcher.liferesearchgate.net

The following table presents representative calculated optical properties for a hypothetical indene derivative based on data from similar compounds.

PropertyCalculated ValueMethodSignificance
Maximum Absorption Wavelength (λmax)~350-450 nmTD-DFTIndicates the color of the compound and its ability to absorb light in the visible or UV range. tku.edu.tw
HOMO-LUMO Gap~3.0-4.0 eVDFTRelates to the electronic excitability and chemical reactivity of the molecule. tku.edu.tw
Dielectric Anisotropy (Δε)Variable (can be positive or negative)DFTCrucial for the alignment of liquid crystal molecules in an electric field. researcher.liferesearchgate.net

Computational Design and Optimization of Indene-Based Materials

Computational methods are not only used to predict the properties of existing molecules but also to design and optimize new materials with enhanced performance. For indene-based materials, computational design can be used to tailor their electronic and optical properties for specific applications.

For example, in the context of OPVs, DFT calculations can be used to predict how chemical modifications to the indene core will affect the HOMO and LUMO energy levels. tku.edu.tw This allows for the rational design of new donor or acceptor materials with improved power conversion efficiencies. By systematically changing the substituents on the indene ring, it is possible to fine-tune the electronic properties and optimize the performance of the resulting device.

Similarly, for liquid crystal applications, computational models can predict how changes in the molecular structure will affect properties like the nematic-isotropic transition temperature, viscosity, and dielectric anisotropy. researcher.liferesearchgate.net This in silico approach can significantly accelerate the discovery of new high-performance liquid crystal materials.

Advanced Applications in Materials Science and Catalysis

Ligand Design for Transition Metal Catalysis

The indenyl framework derived from 2-Bromo-4,7-dimethyl-1h-indene is a privileged scaffold for constructing ligands that coordinate with transition metals to catalyze a wide array of chemical transformations.

Indenyl Phosphine (B1218219) Ligands in Cross-Coupling and E-H Bond Activation

Indenyl phosphines represent a significant class of ligands, and 2-bromo-indenes are key intermediates in their synthesis. Palladium-catalyzed reactions can be used to couple 2-bromo-1H-indene with various phosphines, such as the reaction with tBuPH2 to form di(1H-inden-2-yl)(tert-butyl)phosphine. google.com This methodology is adaptable to this compound to create more sterically demanding and soluble phosphine ligands. These 2-aryl indenyl phosphine ligands have proven to be versatile in palladium-catalyzed C-C and C-N cross-coupling reactions. nih.gov Furthermore, metal complexes featuring P,N-substituted indene (B144670) ligands, which can be derived from these precursors, are capable of inducing the cleavage of E-H bonds (where E = H, Si, B) and are used as catalysts for the addition of these bonds to unsaturated substrates. nih.gov

P,N-Indenide Ligands in Hydrogenation Catalysis

The introduction of both phosphorus (P) and nitrogen (N) donors onto the indenyl scaffold creates powerful P,N-indenide ligands. These ligands form robust complexes with late transition metals like rhodium and iridium, which are highly effective in hydrogenation catalysis. For instance, rhodium(I) complexes bearing (−)-bis(η2-ethylene)(η5-2-menthyl-4,7-dimethylindenyl)rhodium(I), derived from this compound, have been identified as active catalysts for double bond hydrogenation. google.com Research has also shown that iridium(I) precatalysts supported by P,N-indene ligands are highly efficient for ketone transfer hydrogenation.

The synthesis of these ligands often involves palladium-catalyzed cross-coupling reactions. A notable example is the reaction of this compound with pyrrole (B145914) derivatives in the presence of a palladium catalyst, which proceeds readily to yield the substituted N-azolyl indene ligand in good yield. acs.orgresearchgate.net These N-azolyl indenyl ligands can then be used to form Waymouth-type zirconium and hafnium complexes. acs.orgresearchgate.net

Ligand TypeMetalCatalytic ApplicationFindingCitation
2-Menthyl-4,7-dimethylindenylRhodiumDouble Bond HydrogenationThe rhodium complex was found to be an active catalyst for hydrogenation reactions. google.com
N-Azolyl IndenylZirconium, HafniumOlefin PolymerizationPd-catalyzed coupling of this compound with azoles provides ligands for active polymerization catalysts. acs.orgresearchgate.net

Chiral Indene Ligands for Asymmetric Transformations

The creation of chiral catalysts for asymmetric synthesis is a primary goal in modern chemistry, and this compound is an excellent starting point for such endeavors. researchgate.netacs.org By introducing a chiral substituent, catalysts can be designed to produce one enantiomer of a product selectively.

A prominent example involves a palladium-catalyzed cross-coupling reaction between 2-bromo-4,7-dimethylindene and the chiral Grignard reagent, menthylmagnesium chloride. google.com This reaction produces the chiral ligand 2-menthyl-4,7-dimethylindene. google.com Subsequent metallation with zirconium tetrachloride yields the chiral metallocene bis(2-menthyl-4,7-dimethylindenyl)zirconium dichloride. google.com This complex, when activated, catalyzes the stereospecific polymerization of propylene (B89431), which is a form of asymmetric transformation. google.com Although the stereoregularity of the resulting polypropylene (B1209903) was low in this specific study, it demonstrates the principle of using chiral ligands derived from the target bromo-indene. google.com

Table 1: Synthesis and Application of a Chiral Ligand from this compound This table summarizes the synthesis of a chiral ligand and its subsequent metallocene complex, highlighting its use in catalysis.

StepReactantsProductYieldApplicationCitation
1. Ligand Synthesis 2-Bromo-4,7-dimethylindene, Menthylmagnesium chloride2-Menthyl-4,7-dimethylindene57%Chiral Ligand Precursor google.com
2. Metallocene Synthesis 2-Menthyl-4,7-dimethylindene, n-BuLi, ZrCl₄Bis(2-menthyl-4,7-dimethylindenyl)zirconium dichloride66%Propene Polymerization Catalyst google.com

Boron-Functionalized Indenyl Ligands for Enhanced Catalytic Performance

The incorporation of boron functionalities into transition-metal catalysts is an emerging strategy for improving catalytic performance. acs.orgresearchgate.netacs.org While the functionalization of indenyl ligands with boron fragments is a relatively underdeveloped field, it has been explored for olefin polymerization with early transition metals like Zr, Ti, and Hf. acs.org These boron-containing ligands can lead to self-activating catalysts. acs.org

A key challenge is the synthesis of these bifunctional ligands, which often requires the use of difficult-to-handle haloboranes. acs.org A more convenient approach is the postsynthetic functionalization of an existing metal-indenyl complex. acs.orgacs.org For example, a rhodium(I) compound, [(η⁵-C₉H₇)Rh(PPh₃)₂], can be treated directly with perfluorinated boranes. acs.orgacs.orgresearchgate.net This treatment results in the formation of a C–B bond on the indenyl ligand and a hydride migration from the ligand to the metal. acs.orgacs.orgresearchgate.net This modification has been shown to boost catalyst efficiency in the hydrogenation of olefins by up to three orders of magnitude. acs.orgresearchgate.netacs.org Although this specific example does not start from this compound, it illustrates the powerful potential of introducing boron functionalities to indenyl-based catalysts to enhance their performance. The bromine atom on this compound could potentially be converted to a boronic ester via Miyaura borylation, providing a route to similar boron-functionalized ligands.

Precursors for Metallocene Polymerization Catalysts

Metallocene complexes are a class of highly active homogeneous olefin polymerization catalysts, and strategically substituted indene derivatives are essential building blocks for these systems. researchgate.net The substitution pattern on the indenyl ligand dictates the properties of the resulting polymer, such as molecular weight, isotacticity, and melting point. researchgate.net

Design and Synthesis of High-Efficiency Olefin Polymerization Systems

The compound this compound is a valuable precursor for the synthesis of ligands used in high-efficiency metallocene catalysts. researchgate.netresearchgate.netsemanticscholar.org The synthesis of the target bromo-indene itself can be achieved by reacting 4,7-dimethylindan-1-one with bromine in dichloromethane. researchgate.net

The bromine at the 2-position allows for the introduction of various substituents through cross-coupling reactions, which is a key step in tailoring the catalyst structure. researchgate.netresearchgate.net For example, the chiral zirconocene (B1252598) bis(2-menthyl-4,7-dimethylindenyl)zirconium dichloride was synthesized from 2-bromo-4,7-dimethylindene and tested in propylene polymerization. google.com When activated with methylaluminoxane (B55162) (MAO) and in the presence of hydrogen, this catalyst showed significant activity. google.com

Table 2: Propylene Polymerization Performance of a Catalyst Derived from this compound This table details the catalytic activity of bis(2-menthyl-4,7-dimethylindenyl)zirconium dichloride in propylene polymerization.

CatalystCo-catalystActivity (g PP / g Zr·h)Polymer Molecular Weight (Mw)StereoregularityCitation
Bis(2-menthyl-4,7-dimethylindenyl)zirconium dichlorideMAO/H₂33,750LowLow google.com

This demonstrates that this compound is a foundational component in the rational design of metallocene catalysts, providing a clear pathway to novel polymerization systems with tailored properties. google.comchemeo.com

Influence of Indene Substituents on Catalyst Performance

The strategic placement of substituents on an indene ligand can profoundly influence the activity, selectivity, and stability of the resulting catalyst. The methyl and bromo groups on this compound are key to tuning the electronic and steric properties of metallocene catalysts used in olefin polymerization.

Research has demonstrated the utility of this compound as a precursor for sophisticated catalyst ligands. For instance, it can undergo palladium-catalyzed cross-coupling reactions with azoles to form N-azolyl-substituted indenes. acs.org These resulting ligands are then used to create Waymouth-type zirconium and hafnium complexes which, when activated, serve as active catalysts for olefin polymerization. acs.org The presence of the dimethyl substituents on the indene frame is a critical design feature. A similar reaction with the less substituted 2-bromo-1H-indene failed to produce the desired product under certain conditions, whereas the reaction with this compound proceeded readily at elevated temperatures, yielding the desired substituted indene. acs.org

Furthermore, 2-bromo-4,7-dimethylindene is a key intermediate in the synthesis of 2-alkenylindenes through catalyzed cross-coupling reactions. lookchem.com These alkenylindenes are then converted into their corresponding bis(indenyl)zirconium dichloride complexes, which have been shown to be active catalysts for the polymerization of ethene and propene. lookchem.com The efficiency of these coupling reactions, and thus the successful synthesis of the catalyst ligand, is highly dependent on the purity of the starting 2-bromoindenes. lookchem.com

Table 1: Catalytic Applications of this compound Derivatives

Precursor Reaction Type Resulting Ligand/Complex Catalytic Application
This compound Pd-catalyzed amination with azoles 2-(N-Azolyl)-4,7-dimethyl-1H-indenes Olefin Polymerization (Zirconium/Hafnium complexes) acs.org

Indene Derivatives in Functional Materials

The indene scaffold is a valuable component in the design of functional organic materials due to its rigid, planar, and conjugated structure, which imparts desirable optical and electronic properties. ontosight.ai The ability to introduce various functional groups allows for the fine-tuning of these properties for specific applications.

Indene derivatives are actively explored for their use in OLEDs. ontosight.ai Stable, blue-fluorescent dihydro-indenoindene derivatives have been synthesized and demonstrated excellent hole mobility, a crucial property for efficient OLED materials. rsc.org Other research has focused on designing indene-substituted oxadiazole derivatives that emit intense blue to green-blue fluorescence with high quantum yields. nih.gov The fusion of functionalized indene units with other chromophores, such as anthracene, has produced soluble and stable materials for fabricating multilayer OLEDs. researchgate.net

While this compound has not been explicitly reported in a final OLED device, its structure is highly relevant. Theoretical calculations on bromo-substituted indenoanthracenes indicate that the bromo substitution on the indene unit slightly decreases both the HOMO and LUMO energy levels. researchgate.net This ability to tune the electronic energy levels is fundamental to designing efficient OLEDs. The bromo group also serves as a reactive handle for further functionalization, allowing this compound to act as a precursor for more complex, high-performance OLED materials.

In the realm of photovoltaics, particularly perovskite solar cells (PSCs), fullerene derivatives are widely used as electron-transporting materials (ETMs). nih.govresearchgate.net Indene-fullerene adducts have emerged as a promising class of ETMs. nih.govacs.org The synthesis of these materials involves creating indene derivatives equipped with various functional groups of different electronic natures, which are then reacted with fullerenes. nih.govresearchgate.net These adducts are designed to have appropriate lowest unoccupied molecular orbital (LUMO) energy levels to facilitate efficient electron transport in inverted (p-i-n) perovskite device architectures. nih.govresearchgate.netacs.org The indene-C60 bisadduct (ICBA) was one of the first such derivatives used as an ETM in planar heterojunction PSCs. nih.govsciengine.com

This compound represents a potential starting point for creating novel indene-fullerene adducts. The bromine atom can be replaced through various coupling reactions to introduce functional groups designed to optimize electronic properties or improve passivation effects at the perovskite's surface. acs.org

Indene derivatives are also being investigated for their potential in liquid crystal (LC) technology. researchgate.netpatsnap.com Researchers have designed and synthesized novel LC core structures based on indene, demonstrating that these compounds can exhibit high nematic-isotropic transition temperatures and high optical anisotropy. researchgate.net

The theoretical basis for using halogenated indenes in liquid crystals is particularly strong. The introduction of lateral fluorine atoms into a phenyl-indene core has been shown to lead to low viscosity and high dielectric anisotropy, which are valuable properties for LC mixtures in thin-film transistor (TFT) displays. researchgate.net More broadly, research into discotic liquid crystals—molecules with rigid aromatic cores—has shown that polarizable atoms such as halogens can act as "soft parts" that help establish liquid-crystalline order, even in molecules that lack the traditional flexible side-chains. researchgate.net This principle suggests that the bromine atom in this compound could play a crucial role in inducing or modifying mesomorphic behavior, opening new avenues for the molecular design of core-only or unconventional liquid crystals. researchgate.net

Intermediates in Complex Organic Synthesis

Halogenated indenes are versatile building blocks in organic synthesis, prized for their reactivity in forming new carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound serves as an excellent leaving group, making the compound a valuable intermediate for constructing more complex molecules.

Its synthesis from 4,7-dimethylindan-1-one via bromination has been documented, establishing a clear pathway to this key intermediate. google.com The compound's utility is prominently featured in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. acs.org These reactions allow for the precise introduction of a wide range of substituents at the 2-position of the indene ring. For example, this compound has been successfully coupled with various pyrrole analogues in moderate yields to synthesize novel ligands for metallocene catalysts. acs.org Similarly, it undergoes coupling with alkenylmagnesium halides to produce 2-alkenylindenes, which are themselves precursors to polymerization catalysts. lookchem.com The versatility of bromoindenes as synthetic precursors makes them critical for producing pharmaceuticals, agrochemicals, and dyes.

Table 2: Synthetic Utility of this compound

Reagent Catalyst System Product Type Reference
Pyrrole Analogues Pd(OAc)₂ / 2 PᵗBu₃ 2-(N-Azolyl)indenes acs.org

Exploration in Bioactive Scaffold Synthesis

The indene ring system is considered a "privileged structure" in medicinal chemistry, as it is found in numerous natural and synthetic compounds with a wide range of biological activities. researchgate.netresearchgate.net Indene and its analogues form the core of molecules developed as anticancer, anti-inflammatory, and antiviral agents. researchgate.netresearchgate.net For instance, derivatives of the indene-based drug Sulindac have been synthesized to enhance their anticancer properties. researchgate.net The indane framework is also present in retinoic acid receptor (RAR) agonists designed for their antiproliferative and cell differentiation-inducing potential. mdpi.com

Given its demonstrated utility as a versatile synthetic intermediate, this compound is a highly valuable starting material for the synthesis of novel bioactive scaffolds. The bromo-substituent allows for the application of powerful synthetic methodologies, such as palladium-catalyzed coupling, to introduce diverse chemical functionalities onto the indene core. acs.orgsemanticscholar.org This enables the systematic exploration of structure-activity relationships by creating libraries of novel indene derivatives. These new compounds can then be screened for a variety of therapeutic applications, including the development of agents targeting cancer, Alzheimer's disease, or microbial infections. researchgate.netresearchgate.net The indene skeleton's rigid framework provides a stable platform for orienting functional groups to interact with biological targets. ontosight.airesearchgate.net

Table 3: Compound Names Mentioned

Compound Name
This compound
4,7-dimethylindan-1-one
2-bromo-1H-indene
5,6-difluoro-1H-indene
Sulindac

Green Chemistry Principles in the Synthesis and Application of 2 Bromo 4,7 Dimethyl 1h Indene

Sustainable Catalytic Routes for Indene (B144670) Synthesis

Central to green chemistry is the use of catalytic reactions, which are superior to stoichiometric processes due to their ability to minimize waste and enhance reaction efficiency. The synthesis of the indene core, and by extension 2-Bromo-4,7-dimethyl-1H-indene, has benefited significantly from advances in catalysis.

The replacement of precious metal catalysts (like palladium, rhodium, and platinum) with catalysts based on earth-abundant, less toxic, and more economical metals is a key goal in sustainable chemistry. acs.orgorganic-chemistry.orgresearchgate.netacs.org Cobalt, in particular, has emerged as a versatile catalyst for the synthesis of indene derivatives. acs.orgnih.gov

Several cobalt-based catalytic systems have been developed for indene synthesis, demonstrating the viability of this green chemistry approach. For instance, cobalt-catalyzed carbocyclization reactions of o-iodophenyl ketones or aldehydes with various alkynes and acrylates provide a direct route to functionalized indenes. rsc.org One notable method employs a Cp*Co(III) catalyst for the C-H activation of aromatic ketones and subsequent annulation with α,β-unsaturated ketones to form indenes under mild conditions. acs.org This approach is significant as it represents the first example of cobalt-catalyzed indene synthesis via a weakly coordinating ketone-directed C-H activation. acs.orgrsc.org

Another innovative strategy utilizes a low-spin cobalt(II) complex, [Co(II)(MeTAA)], which operates via a metalloradical mechanism. researchgate.net This catalyst activates o-cinnamyl N-tosyl hydrazones to form a Co(III)-carbene radical intermediate, which then undergoes a ring-closure to yield the indene product. researchgate.net This method is operationally simple and effective for a broad range of substrates, producing indenes in good to excellent yields. researchgate.net

The following table summarizes various cobalt catalysts used in the synthesis of indene cores:

Catalyst SystemStarting MaterialsReaction TypeKey Features
Co(dppe)Cl₂/dppe and Zinco-Iodophenyl ketones/aldehydes and acrylates/acrylonitrileCarbocyclizationEfficient for creating substituted indenes. rsc.orgcolab.ws
Cp*Co(CO)I₂Aromatic ketones and α,β-unsaturated ketonesC-H Activation/AnnulationFirst example of cobalt-catalyzed indene synthesis via this pathway; mild conditions. acs.org
[Co(II)(MeTAA)]o-Cinnamyl N-tosyl hydrazonesMetalloradical CatalysisUses a cheap, easy-to-prepare catalyst; proceeds via a unique carbene radical intermediate. researchgate.net

This table is generated based on data from the text and is for illustrative purposes.

A primary advantage of catalytic routes is the drastic reduction in the use of stoichiometric reagents, which often end up as waste products. Traditional organic reactions frequently rely on stoichiometric amounts of activating agents or bases, leading to high E-factors (kg of waste per kg of product) and significant environmental burden. researchgate.net Catalytic methods, by their nature, use only a small amount of catalyst that is regenerated in the reaction cycle, thus minimizing waste. numberanalytics.com

In some cobalt-catalyzed indene syntheses, zinc powder is used as a stoichiometric reductant to regenerate the active catalytic species. rsc.orgcolab.ws While this is a common strategy, a key principle of green chemistry is to minimize even these components or replace them with more benign alternatives.

Employment of Greener Solvents in Synthetic Procedures

The choice of solvent is critical in green chemistry, as solvents constitute the bulk of the mass in many chemical processes and are a major source of waste and environmental concern. Many traditional indene syntheses employ hazardous or environmentally persistent solvents. For example, Cp*Co(III)-catalyzed indene synthesis has been optimized in 1,2-dichloroethane, a toxic and environmentally undesirable solvent. acs.org Other documented solvents for indene synthesis and modification include toluene (B28343) and acetonitrile. acs.orgrsc.orgcolab.wscharlotte.edu

A greener approach involves substituting these conventional solvents with more benign alternatives. For instance, a highly efficient, ligand-free Suzuki coupling to prepare indanone precursors for indenes was developed using Polyethylene (B3416737) Glycol (PEG400) as a solvent system. semanticscholar.org PEG is considered a greener solvent due to its low toxicity, biodegradability, and low vapor pressure.

While not yet documented specifically for this compound synthesis, Deep Eutectic Solvents (DESs) represent a promising class of green solvents. mdpi.com DESs are mixtures of hydrogen bond donors and acceptors, are often biodegradable, have low volatility, and can be derived from natural sources. mdpi.com Their application in various organic reactions suggests they could be a viable alternative to traditional organic solvents in indene synthesis.

The table below compares solvents used in indene synthesis based on green chemistry metrics.

SolventClassificationKey IssuesPotential Alternatives
1,2-DichloroethaneHazardousCarcinogenic, environmentally persistent. acs.orgWater, PEG, DESs
TolueneUsable but problematicVolatile organic compound (VOC), toxic. acs.orgcharlotte.edu2-Methyltetrahydrofuran, Anisole
AcetonitrileUsable but problematicToxic, derived from fossil fuels. rsc.orgcolab.wsDimethyl carbonate, Cyrene™
PEG400RecommendedLow toxicity, biodegradable, low vapor pressure. semanticscholar.orgN/A

This table is for illustrative purposes, providing a general classification based on green chemistry principles.

Atom Economy Considerations in Reaction Design

Atom economy, a concept developed by Barry Trost, is a fundamental pillar of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate little to no waste.

The synthesis of this compound via the dehydration of 2-bromo-4,7-dimethylindan-1-ol is an elimination reaction. charlotte.edu In this step, a molecule of water is lost. While not 100% atom-economical, it is a relatively efficient transformation.

Let's consider the atom economy of this specific step:

Reaction: C₁₁H₁₃BrO → C₁₁H₁₁Br + H₂O

CompoundFormulaMolar Mass ( g/mol )
2-bromo-4,7-dimethylindan-1-olC₁₁H₁₃BrO241.12
This compound C₁₁H₁₁Br 223.11
WaterH₂O18.01

Calculation: Atom Economy = (Mass of desired product / Total mass of reactants) x 100% Atom Economy = (223.11 / 241.12) x 100% = 92.5%

This high atom economy indicates that most of the atoms from the precursor are incorporated into the final product. In contrast, substitution or elimination reactions that use stoichiometric reagents would have a much lower atom economy. Designing synthetic routes that maximize atom economy is crucial for developing sustainable chemical processes. researchgate.net

Development of Efficient and Streamlined Synthetic Pathways

The synthesis of substituted indenes has been advanced by the development of such one-pot procedures. nih.govrsc.orgresearchgate.net For example, a copper(I)-catalyzed three-component coupling and cyclization reaction allows for the construction of the indene skeleton in a single pot from simple starting materials. rsc.org

The reported synthesis of this compound involves a multi-step sequence. charlotte.edu A more streamlined approach could potentially involve direct C-H bromination of a 4,7-dimethylindene precursor, though this would require careful control of regioselectivity. The development of catalytic C-H functionalization methods is a vibrant area of research that aligns with the goal of creating more efficient synthetic routes.

Q & A

Q. Basic

  • PPE : Nitrile gloves, goggles, and lab coats.
  • First aid : Eye flush with water (15 minutes), skin decontamination with soap/water, and immediate medical consultation for ingestion .
  • Storage : Amber glass under inert atmosphere (N₂/Ar) to prevent degradation .
  • Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

How does steric hindrance from the 4,7-dimethyl groups influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced
The dimethyl groups create steric congestion, leading to:

  • SN2 limitations : Only small nucleophiles (e.g., F⁻) proceed efficiently; bulky nucleophiles require polar aprotic solvents (DMSO) or phase-transfer catalysts.
  • Rate reduction : Steric effects slow reactions by 2–3 orders of magnitude compared to unsubstituted analogs.
  • Computational modeling : Use MOE or Gaussian to generate steric maps and predict accessible pathways . For example, in cyclohexene bromides, steric maps correlate with experimental reactivity trends .

What methodologies are recommended for analyzing byproduct formation during the synthesis of this compound, and how can these be minimized?

Q. Advanced

  • Byproduct identification : HPLC-UV or GC-MS to detect di-brominated isomers or decomposition products.
  • Minimization strategies :
    • Low-temperature bromination (<0°C) to suppress di-addition.
    • In-line IR monitoring of Br₂ consumption to halt reactions at ~90% conversion .
    • Column chromatography with gradient elution (hexane → EtOAc) to separate mono- and di-brominated species .

How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Q. Advanced

  • X-ray diffraction : Refine crystal structures using SHELXL to determine bond lengths/angles and confirm substituent positions. For example, C-Br bond lengths (~1.9 Å) and torsional angles can validate synthetic pathways .
  • Twinned crystals : Apply the Hooft parameter in SHELX to correct for pseudo-merohedral twinning, a common issue in brominated indenes .

What are the applications of this compound in materials science, and what methodological challenges exist?

Q. Advanced

  • Polymer precursors : Serve as monomers for conductive polymers via Kumada coupling. Challenges include controlling regioregularity, which requires optimized Pd catalysts .
  • Liquid crystals : Functionalize via Suzuki-Miyaura coupling to introduce mesogenic groups. Key hurdles involve maintaining thermal stability during synthesis .

How can researchers address discrepancies in toxicity data for this compound?

Q. Advanced

  • Toxicogenomic studies : Use HepG2 cell assays to assess cytotoxicity and compare with existing data (e.g., EC₅₀ values).
  • QSAR modeling : Predict toxicity endpoints (e.g., LD₅₀) using brominated aromatic compound databases .
  • Interlaboratory validation : Standardize protocols (e.g., OECD guidelines) to reduce variability in toxicity reporting .

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